2-chloro-9-(prop-2-yn-1-yl)-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-9-prop-2-ynylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-2-3-13-5-11-6-4-10-8(9)12-7(6)13/h1,4-5H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQZFUGYCZCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CN=C(N=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 9 Prop 2 Yn 1 Yl 9h Purine
Precursor Synthesis and Halogenation Strategies for the Purine (B94841) Core
The synthesis of the 2-chloro-9-(prop-2-yn-1-yl)-9H-purine backbone relies on the careful construction and selective halogenation of the purine ring system. A common and effective strategy involves the use of readily available purine precursors, which are then subjected to regioselective chlorination to introduce the desired chloro substituent at the C2 position.
Regioselective Chlorination Approaches at the C2 Position
Direct and selective chlorination at the C2 position of a pre-formed purine ring can be challenging due to the presence of multiple reactive sites. Computational studies on purine chlorination indicate that various nitrogen and carbon atoms can be susceptible to attack. rsc.org Therefore, indirect methods are often employed to achieve the desired regioselectivity.
One of the most effective strategies involves starting with a precursor that allows for differential reactivity at the C2 and C6 positions. A key intermediate in this approach is 2,6-dichloropurine (B15474). The halide substituent at the C6 position is significantly more labile and susceptible to nucleophilic substitution than the one at the C2 position. arkat-usa.org This differential reactivity allows for the selective modification of the C6 position while leaving the C2-chloro substituent intact.
Synthesis of Key Halogenated Purine Intermediates
A primary and versatile precursor for the synthesis of this compound is 2,6-dichloropurine . This intermediate can be synthesized from commercially available and less expensive starting materials such as xanthine. arkat-usa.org The synthesis of radiolabelled [8-¹⁴C]-2,6-dichloro-9H-purine has been described, highlighting a method where 4,5-diamino-2,6-dichloropyrimidine is reacted with triethyl orthoformate. researchgate.net
Once 2,6-dichloropurine is obtained, the greater reactivity of the C6-chloro group can be exploited. For instance, selective nucleophilic substitution at the C6 position can be achieved. While not the direct route to the target compound, this principle is fundamental. For the synthesis of this compound, it is often more strategic to first perform the N9-alkylation on a suitable 2-chloropurine precursor.
A crucial precursor is 2-chloroadenine , which can be synthesized from guanine. This transformation is a key step in providing a purine core with the desired C2-chlorination. 2-Chloroadenine serves as a versatile intermediate for the synthesis of various adenosine (B11128) antimetabolites. nbinno.com
N9-Alkylation Protocols for Propargyl Moiety Incorporation
The introduction of the propargyl group at the N9 position of the purine ring is a critical step in the synthesis of the target molecule. Achieving high regioselectivity for N9-alkylation over N7-alkylation is a common challenge in purine chemistry.
Optimized Alkylation Conditions for High Regioselectivity at N9
The alkylation of purines with alkyl halides is a widely used method. Generally, the reaction is carried out in the presence of a base to deprotonate the purine ring, forming an anion that then reacts with the alkyl halide. The choice of base, solvent, and reaction temperature can significantly influence the N9/N7 isomer ratio. Microwave-assisted reactions have been shown to improve yields and regioselectivity in some cases, favoring the N9-alkylated product.
For the specific incorporation of the propargyl moiety, propargyl bromide is a common alkylating agent. The reaction with a 2-chloropurine derivative in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a standard approach. Studies on the alkylation of related purine systems, such as 2-amino-6-chloropurine, with alkyl halides have demonstrated high regioselectivity for the N9 position. nih.gov
Below is an interactive data table summarizing typical conditions for N9-alkylation of purine derivatives based on analogous reactions.
| Purine Substrate | Alkylating Agent | Base | Solvent | Temperature | N9/N7 Ratio | Yield (%) |
| 6-Chloropurine | Isopropyl bromide | (Bu)4NOH | - | 60 °C (MW) | >99:1 | High |
| 2-Amino-6-chloropurine | trans-1,4-dichloro-2-butene | K2CO3 | DMSO | RT | 90:10 - 95:5 | - |
| Adenine (B156593) | trans-1,4-dichloro-2-butene | K2CO3 | DMSO | RT | 90:10 - 95:5 | - |
| 6-Chloropurine | Bromoether | K2CO3 | DMSO | RT | - | - |
This data is compiled from analogous reactions and serves as a predictive model for the N9-propargylation of 2-chloropurine. nih.govmdpi.com
Enantioselective N9-Alkylation Techniques (if applicable to chiral precursors/reagents)
For the synthesis of this compound, which is an achiral molecule, enantioselective N9-alkylation techniques are not directly applicable. Such techniques are relevant when introducing a chiral substituent or when the precursor itself is chiral, leading to the formation of diastereomers.
Multi-Step Convergent and Divergent Synthetic Routes to this compound
Both convergent and divergent synthetic strategies can be conceptualized for the preparation of this compound.
A convergent synthesis would involve the separate synthesis of the 2-chloropurine core and the propargyl side chain, followed by their coupling in a later step. For instance, a pre-functionalized propargyl unit could be attached to a suitable purine precursor. However, for a relatively small molecule like the target compound, a linear or divergent approach is often more practical.
A divergent synthesis strategy is particularly well-suited, starting from a common precursor that can be elaborated into a variety of derivatives. A plausible divergent route to this compound would commence with 2,6-dichloropurine. This versatile starting material allows for a variety of synthetic transformations.
A potential divergent synthetic pathway is outlined below:
Starting Material: 2,6-Dichloropurine.
Step 1: N9-Propargylation. Reaction of 2,6-dichloropurine with propargyl bromide in the presence of a base to yield 2,6-dichloro-9-(prop-2-yn-1-yl)-9H-purine. This step requires careful control of reaction conditions to favor N9-alkylation.
Step 2: Selective C6-Modification (if necessary for other analogs). The more reactive C6-chloro group can be selectively replaced by various nucleophiles to generate a library of 2-chloro-6-substituted-9-propargylpurines.
Step 3: C6-Dechlorination (for the target compound). If a route starts with a 2,6-dihalo-9-propargylpurine, a selective dehalogenation at the C6 position would be necessary to arrive at the final product.
A more direct, linear approach would be:
Starting Material: A suitable precursor to 2-chloropurine, such as 2-chloroadenine.
Step 1: Synthesis of 2-chloropurine. Conversion of the precursor to 2-chloropurine.
Step 2: N9-Propargylation. Direct alkylation of 2-chloropurine with propargyl bromide under optimized conditions to regioselectively yield this compound.
The choice between these routes depends on the availability of starting materials, the desired scale of the synthesis, and the need to generate a library of related compounds. The divergent approach from 2,6-dichloropurine is particularly attractive for creating a range of analogs for structure-activity relationship studies. arkat-usa.org
Catalytic and Green Chemistry Approaches in this compound Synthesis
Transition-metal catalysis has emerged as a powerful tool for the functionalization of purine scaffolds, offering novel pathways for the introduction of substituents and the formation of complex molecular architectures. While the direct N-9 propargylation of 2-chloropurine is typically achieved through nucleophilic substitution, transition metals can play a crucial role in subsequent modifications of the purine ring or the propargyl group.
Copper and silver catalysts have been investigated for intramolecular cyclization reactions of N-propargyl purine derivatives. researchgate.netacs.orgnih.gov For instance, copper(I) bromide has been shown to effectively catalyze the intramolecular cyclization of N-propargyl-adenine, leading to the formation of purine-fused tricyclic products in good to excellent yields. acs.orgnih.gov This type of transformation highlights the potential for using transition metals to activate the alkyne moiety of this compound for further derivatization.
Ruthenium catalysts have also been employed in the synthesis of purine derivatives. For example, a ruthenium catalyst in the presence of a prolinol ligand has been used for the asymmetric reduction of a ketone group on a purine side chain, demonstrating the utility of transition metals in achieving stereoselectivity in purine synthesis. google.com
The following table summarizes representative transition-metal catalyzed reactions involving N-propargyl purines, which are analogous to potential transformations of this compound.
| Catalyst | Substrate | Reaction Type | Product | Yield (%) | Reference |
| CuBr | N-propargyl-adenine | Intramolecular Cyclization | Purine-fused tricyclic product | 75-89 | acs.orgnih.gov |
| Ag(I) ions | 9-propargyladenine | Intramolecular Cyclization via N3 alkylation | Fused, tricyclic purine derivative | Not specified | researchgate.net |
| Ruthenium catalyst with prolinol ligand | 6-chloro-9-(acetonyl)purine | Asymmetric Reduction | Chiral 6-chloro-9-(2-hydroxypropyl)purine | 50-95 | google.com |
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and atom-economical methods for the synthesis of purine derivatives, including this compound.
Solvent-Free Synthesis:
The N-alkylation of purines, a key step in the synthesis of the target compound, can be effectively carried out under solvent-free conditions. Microwave irradiation has been shown to be a powerful technique for promoting the N-alkylation of purines and other nitrogen-containing heterocycles in the absence of a solvent. mdpi.org This approach often leads to higher yields and significantly reduced reaction times compared to conventional heating.
Phase-transfer catalysis (PTC) is another green methodology that can be applied to the synthesis of this compound. Solid-liquid PTC, using catalysts such as 18-crown-6 (B118740) or tetraglyme, allows for the regioselective N-9 alkylation of purines with high efficiency. tandfonline.comtandfonline.com PTC offers several advantages, including the use of less hazardous inorganic bases and the potential for conducting reactions in a highly concentrated or even solvent-free manner. acsgcipr.org
The following table provides examples of solvent-free methodologies applicable to the synthesis of N-alkylated purines.
| Methodology | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Microwave-assisted synthesis | Adenine, Benzyl halide | Solvent-free, Microwave irradiation | N-alkylated adenine | High | mdpi.org |
| Phase-Transfer Catalysis | Purine, Acyclic side chain | 18-crown-6 or tetraglyme, K-tert-butoxide, 0°C | N-9 alkylated purine | High | tandfonline.comtandfonline.com |
| Zinc-mediated addition | Aldimine, Propargyl bromide | Activated Zinc powder, Solvent-free, 5 min | Homopropargyl amine | 74-93% | researchgate.net |
Atom-Economical Methodologies:
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product. primescholars.comjocpr.com The synthesis of this compound via the N-alkylation of 2-chloropurine with propargyl bromide is an example of an atom-economical reaction, specifically an addition reaction. In an ideal scenario, all atoms from both reactants are incorporated into the desired product, with a salt (e.g., potassium bromide) being the only byproduct when a base like potassium carbonate is used.
Addition reactions, such as the one used to synthesize the target molecule, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts that are often considered waste. jk-sci.commsd-life-science-foundation.or.jp The pursuit of 100% atom-economical reactions, where all reactant atoms are found in the final product, is a key goal in green synthesis. rsc.org
Considerations for Scalable Synthesis and Process Chemistry Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact.
Phase-transfer catalysis (PTC) is a particularly attractive methodology for the scalable synthesis of N-alkylated purines. PTC can enhance reaction rates, improve yields, and allow for the use of more benign and less expensive solvents and bases. acsgcipr.org The ability to perform PTC reactions at high concentrations or without a solvent can significantly increase reactor throughput, a key consideration in industrial settings. phasetransfer.com Furthermore, PTC is a well-established and scalable technology in the chemical industry. phasetransfer.com
Microwave-assisted synthesis, while offering rapid reaction times and high yields on a laboratory scale, can present challenges for large-scale production. capes.gov.brresearchgate.netnih.govbeilstein-journals.orgrsc.org However, the development of continuous-flow microwave reactors is addressing some of these scalability issues, offering a potential pathway for the industrial application of this technology.
The choice of base and solvent is also critical for a scalable process. While strong bases like sodium hydride may be effective on a small scale, their use on a large scale can pose safety risks. nih.gov Milder bases such as potassium carbonate or cesium carbonate in solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred for industrial applications, as demonstrated in the synthesis of related purine derivatives. nih.govnih.gov The selection of these reagents involves a trade-off between reactivity, cost, safety, and ease of handling and removal.
Ultimately, the development of a robust and scalable process for the synthesis of this compound will likely involve a multi-parameter optimization of reaction conditions, taking into account factors such as catalyst loading, reaction temperature, concentration, and purification methods to ensure a safe, efficient, and economically viable manufacturing process.
Mechanistic Insights into the Chemical Reactivity and Derivatization of 2 Chloro 9 Prop 2 Yn 1 Yl 9h Purine
Reactivity of the Terminal Alkyne Functionality
The propargyl group provides a terminal alkyne, a highly versatile functional group that participates in a wide array of chemical transformations. Its reactivity is central to the application of 2-chloro-9-(prop-2-yn-1-yl)-9H-purine in constructing more complex molecular architectures, particularly through cycloaddition and coupling reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
The terminal alkyne of this compound is an ideal substrate for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner. This process is known for its reliability, high yields, and tolerance of a wide range of functional groups.
Research has demonstrated the utility of the closely related 6-chloro-9-(prop-2-yn-1-yl)-9H-purine in ultrasound-assisted CuAAC reactions with various azido (B1232118) alcohols, highlighting the applicability of this chemistry to the purine (B94841) scaffold.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Benzyl azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 2-chloro-9-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-9H-purine |
| This compound | 2-azido-2-phenylethanol | Cu(OAc)₂ (precursor) | 2-chloro-9-((1-(2-hydroxy-1-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-purine |
An alternative, copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the cellular toxicity associated with copper catalysts, making it suitable for bioconjugation in living systems. nih.govresearchgate.net In SPAAC, the terminal alkyne of the purine derivative reacts with a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. The high ring strain of the cyclooctyne drives the [3+2] cycloaddition forward under physiological conditions. nih.govresearchgate.net
Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation, Hydroboration)
The terminal alkyne can undergo various hydrofunctionalization reactions, adding H-Y across the triple bond. The regioselectivity of these additions is a key consideration.
Hydration : In the presence of a mercury(II) catalyst (e.g., HgSO₄) in aqueous acid, the hydration of the terminal alkyne follows Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone, yielding a purine derivative with an acetone (B3395972) moiety attached to the N9-methylene bridge. youtube.com
Hydrohalogenation : The addition of hydrogen halides (HX) also proceeds with Markovnikov regioselectivity, where the hydrogen adds to the terminal carbon and the halide adds to the internal carbon of the former triple bond. youtube.com Reaction with excess HX can lead to a dihaloalkane. youtube.com
Hydroboration-Oxidation : In contrast, hydroboration-oxidation provides anti-Markovnikov addition. The reaction of the alkyne with a borane (B79455) reagent (e.g., 9-BBN or BH₃·THF), followed by oxidative workup (e.g., H₂O₂/NaOH), yields an aldehyde. nih.gov This two-step process results in the formal hydration of the alkyne with opposite regiochemistry to the mercury-catalyzed method.
[2+2+2] Cycloadditions and Other Multi-Component Reactions Involving the Alkyne
The alkyne functionality can participate in transition metal-catalyzed [2+2+2] cycloaddition reactions. This powerful transformation combines three alkyne molecules to construct a substituted benzene (B151609) ring. researchgate.net In a typical scenario, this compound could react with two equivalents of another alkyne (or one equivalent of a diyne) in the presence of a catalyst (e.g., based on Co, Rh, or Ni) to generate a highly substituted, purine-bearing aromatic compound. researchgate.net
Furthermore, the propargyl group is a versatile synthon for constructing various heterocyclic systems through multi-component reactions. researchgate.net Gold(I) catalysis, for instance, can activate the alkyne towards nucleophilic attack, initiating cascades that lead to complex polycyclic products. beilstein-journals.orgntnu.no
Oxidative Coupling Reactions of the Terminal Alkyne
Terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. The most common methods are the Glaser and Hay couplings, which typically employ a copper(I) or copper(II) catalyst and an oxidant (such as O₂). In this reaction, two molecules of this compound would couple to form a dimeric structure linked by a buta-1,3-diyne bridge. This reaction allows for the creation of symmetric ligands and materials with extended conjugation.
Reactivity of the 2-Chloro Substituent
The chlorine atom at the C2 position of the purine ring is susceptible to substitution. The electron-withdrawing nature of the purine's nitrogen atoms makes the ring electron-deficient, thereby activating the C2 position towards attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Purine Core
The primary mechanism for derivatizing the 2-chloro position is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This intermediate is stabilized by the electron-withdrawing character of the heterocyclic ring. masterorganicchemistry.comlibretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the purine ring. masterorganicchemistry.comlibretexts.org
A wide range of nucleophiles can displace the 2-chloro substituent, including:
O-Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) to form 2-alkoxy and 2-aryloxy purines.
N-Nucleophiles : Ammonia, primary, and secondary amines to yield 2-amino purine derivatives.
S-Nucleophiles : Thiols (RSH) in the presence of a base to generate 2-thioether purines.
| Nucleophile | Reagent Example | Product Type |
| Amine | Cyclopropylamine | 2-(Cyclopropylamino)purine derivative |
| Alkoxide | Sodium Methoxide | 2-Methoxypurine derivative |
| Thiol | Thiophenol / Base | 2-(Phenylthio)purine derivative |
In modern synthetic chemistry, the functionalization of the 2-chloro position is often more efficiently achieved through palladium-catalyzed cross-coupling reactions, which proceed through different mechanisms (oxidative addition/reductive elimination cycles) but result in the same net substitution.
Suzuki-Miyaura Coupling : This reaction couples the 2-chloropurine with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, yielding 2-aryl or 2-vinyl purines. researchgate.netwikipedia.org
Sonogashira Coupling : This reaction couples the 2-chloropurine with a terminal alkyne, creating a C-C bond and affording 2-alkynyl purine derivatives. wikipedia.orgorganic-chemistry.org This allows for the synthesis of dual-alkyne substituted purines, with distinct alkynes at the C2 and N9 positions.
These cross-coupling reactions have significantly expanded the scope of accessible derivatives from this compound, providing powerful tools for molecular design.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi, Buchwald-Hartwig)
The chlorine atom at the C2 position of the purine ring is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity for halides in these couplings is I > Br > Cl, meaning that chloro-substituted substrates like this compound often require more active catalyst systems. wikipedia.orgnrochemistry.com
Suzuki-Miyaura Coupling: This reaction couples the 2-chloropurine derivative with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. wikipedia.org The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base) and reductive elimination to yield the 2-substituted purine. wikipedia.orgresearchgate.net For electron-deficient heteroaryl chlorides, specialized ligands that promote the oxidative addition step are often necessary. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound, this reaction would be used to couple an external terminal alkyne at the C2 position. The mechanism involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst. wikipedia.orglibretexts.org The palladium catalyst undergoes oxidative addition, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, acts as the transmetalating agent. nrochemistry.comlibretexts.org Given the presence of the N9-propargyl group, careful control of reaction conditions is required to prevent undesired side reactions such as homocoupling of the external alkyne or reactions involving the propargyl moiety itself.
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner. wikipedia.orglibretexts.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. nrochemistry.com The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.com A key advantage is that organostannanes are generally stable to air and moisture, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org Additives like copper(I) salts can accelerate the transmetalation step, which is often rate-limiting. harvard.edu
Negishi Coupling: This reaction employs an organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can allow for milder reaction conditions. organic-chemistry.orgnumberanalytics.comyoutube.com The Negishi coupling is particularly useful for forming C(sp³)–C(sp²) bonds. nih.gov The reaction mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. numberanalytics.comyoutube.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an amine with the aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It has become a cornerstone for synthesizing aryl amines. rug.nl The catalytic cycle involves the oxidative addition of the C-Cl bond to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to give the 2-amino-purine product. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide range of amine substrates and aryl halides. rug.nl
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Key Mechanistic Steps |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos) | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂, CuI (cocatalyst), amine base | Dual Pd/Cu cycles; Oxidative Addition, Transmetalation nrochemistry.comwikipedia.org |
| Stille | Organostannane (R-SnR'₃) | C-C | Pd(PPh₃)₄, Pd₂(dba)₃ with AsPh₃ | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orgnrochemistry.com |
| Negishi | Organozinc (R-ZnX) | C-C | Pd(PPh₃)₄, Ni(acac)₂ | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.orgnumberanalytics.com |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., BINAP, XPhos) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wikipedia.orglibretexts.org |
Reductive Dehalogenation Strategies and Mechanisms
Reductive dehalogenation involves the cleavage of the C-Cl bond and its replacement with a C-H bond. wikipedia.org This transformation can be desirable for removing the halogen to produce the parent 9-(prop-2-yn-1-yl)-9H-purine or as a competing pathway in other reactions. The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Cl bonds being stronger and thus harder to cleave than C-Br or C-I bonds. wikipedia.org
Several mechanisms can achieve reductive dehalogenation:
Catalytic Hydrogenolysis: This is a common method involving a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or isopropanol). wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by reaction with a hydride species and reductive elimination.
Radical Dehalogenation: This pathway can be initiated by radical initiators and involves a single-electron transfer (SET) mechanism. organic-chemistry.org Hydrated electrons (eₐq⁻), which can be generated in UV/sulfite systems, are potent reducing agents that can effectively dechlorinate aromatic compounds. researchgate.net The reaction proceeds via the formation of a radical anion intermediate, which then expels a chloride ion.
Metal-Mediated Reduction: Active metals like zinc or iron can be used to effect dehalogenation, often in the presence of a proton source. wikipedia.org
For this compound, a key consideration is the potential for the simultaneous reduction of the alkyne functionality, particularly under catalytic hydrogenation conditions. Milder, more chemoselective methods may be required to selectively remove the chlorine atom while preserving the propargyl group.
Reactivity at the Purine Heterocyclic Core (Beyond C2 and N9)
While the C2 and N9 positions are derivatized, the purine core retains other sites susceptible to chemical modification.
The purine ring system is generally electron-deficient, making it susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the C2-chlorine. Nucleophilic aromatic substitution (SₙAr) can occur at other positions, such as C6, if a suitable leaving group is present. researchgate.net For instance, reactions with O-, N-, and S-nucleophiles are common on halopurines, often facilitated by a base. researchgate.net
Direct electrophilic substitution on the purine ring is challenging due to its electron-poor nature. However, functionalization can be achieved through C-H activation strategies, which have gained prominence for derivatizing purines at the C6 and C8 positions. rsc.org The electronic properties of the existing C2-chloro and N9-propargyl substituents would influence the regioselectivity of such reactions.
Furthermore, the nitrogen atoms of the purine core (N1, N3, N7) possess lone pairs of electrons and can act as nucleophiles or bases. Protonation or alkylation can occur at these sites, with the N7 position being a common site for alkylation in 9-substituted purines. researchgate.net Brønsted or Lewis acids can activate the purine ring toward nucleophilic attack by protonating a ring nitrogen. nih.gov
The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can undergo transformations under certain conditions. nih.gov Fused 5:7 systems, for example, can be prone to rearrangement to form more stable 5:6 or 5:5 fused rings. nih.gov While less common for the stable purine core itself, the presence of the reactive propargyl group at N9 introduces possibilities for intramolecular reactions. For instance, intramolecular cyclizations or rearrangements involving the alkyne and another part of the purine ring could be envisioned, potentially leading to novel tricyclic structures. Diversity-oriented syntheses have utilized ring-opening reactions of other strained systems with purines to generate novel acyclic nucleoside analogues. rsc.org
Reaction Kinetic and Thermodynamic Studies of Derivatization Pathways
The thermodynamic and kinetic aspects of derivatization reactions govern their feasibility, rate, and outcome.
Kinetics: Reaction kinetics determine the rate at which products are formed. In palladium-catalyzed cross-coupling, the rate-determining step can vary but is often the oxidative addition of the C-Cl bond to the Pd(0) center or the reductive elimination step. numberanalytics.com For aryl chlorides, oxidative addition is typically slow, requiring highly active catalysts with electron-rich, bulky ligands to accelerate the reaction. researchgate.netnih.gov
Computational studies and Arrhenius plots have been used to determine the thermodynamic activation parameters (activation enthalpy, ΔH‡, and entropy, ΔS‡) for reactions involving purines. nih.gov For example, in enzymatic reactions, substrate specificity can be traced to differences in these activation parameters. Such analyses reveal that enzymes can catalyze reactions by reducing the activation enthalpy or increasing the activation entropy. nih.gov Similar principles apply to synthetic chemical reactions, where the catalyst's role is to lower the activation free energy (ΔG‡) of the rate-determining step, thereby increasing the reaction rate.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 9 Prop 2 Yn 1 Yl 9h Purine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-chloro-9-(prop-2-yn-1-yl)-9H-purine, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the purine (B94841) ring protons (H-6 and H-8), the methylene (B1212753) protons (-CH₂-), and the acetylenic proton (-C≡CH) would be expected. The chemical shifts of the purine protons are influenced by the electron-withdrawing chloro group and the N9-propargyl substituent. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts providing insights into their electronic environments. For instance, the carbons of the purine ring, the alkynyl carbons, and the methylene carbon would all resonate at characteristic frequencies. nih.govresearchgate.netresearchgate.net
Multidimensional NMR Techniques (e.g., 2D-NOESY, HMBC, HSQC, COSY)
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. bitesizebio.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene protons and the acetylenic proton, confirming the propargyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For example, the signals for the methylene protons would show a cross-peak to the methylene carbon signal.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For conformationally flexible molecules, NOESY can provide insights into the preferred spatial arrangement of different parts of the molecule. For instance, NOE correlations between the methylene protons of the propargyl group and the H-8 proton of the purine ring would indicate a specific orientation of the substituent relative to the purine core.
An interactive table summarizing the expected NMR data for this compound is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-6 | ~8.7 | C-6 | C-2, C-5, C-4 |
| H-8 | ~8.2 | C-8 | C-4, C-5, -CH₂- |
| -CH₂- | ~5.0 | -CH₂- | C-8, C-4, -C≡CH |
| -C≡CH | ~2.5 | -C≡CH | -CH₂-, -C≡CH |
| C-2 | - | C-2 | H-6 |
| C-4 | - | C-4 | H-6, H-8, -CH₂- |
| C-5 | - | C-5 | H-6, H-8, -CH₂- |
| C-6 | - | C-6 | H-6 |
| C-8 | - | C-8 | H-8, -CH₂- |
| -C≡CH | - | -C≡CH | -CH₂-, -C≡CH |
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes and other dynamic processes in molecules. mdpi.com For this compound, rotation around the N9-CH₂ bond could be a dynamic process that could be investigated by variable temperature NMR experiments. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to this rotation. Such studies would offer valuable insights into the conformational flexibility of the propargyl substituent.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₈H₅ClN₄.
In addition to providing the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. nih.govnih.gov By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which can provide further structural confirmation. Expected fragmentation pathways for this compound could include:
Loss of the propargyl group: Cleavage of the N9-CH₂ bond would result in a fragment corresponding to the 2-chloropurine cation.
Fragmentation of the purine ring: The purine ring itself can undergo characteristic cleavages, leading to smaller fragment ions.
Loss of HCl: Under certain conditions, the molecule might lose a molecule of hydrogen chloride.
The table below outlines the expected major fragments in the HRMS/MS spectrum of this compound.
| Fragment Ion | Proposed Structure |
| [M+H]⁺ | Protonated parent molecule |
| [M-C₃H₃]⁺ | 2-chloropurine cation |
| [M-Cl]⁺ | 9-(prop-2-yn-1-yl)-9H-purine cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govacs.org These techniques are particularly useful for identifying the presence of specific functional groups. For this compound, the following characteristic vibrational bands would be expected:
C≡C-H stretch: A sharp, intense band around 3300 cm⁻¹ in the IR spectrum is characteristic of the stretching vibration of the acetylenic C-H bond.
C≡C stretch: The carbon-carbon triple bond stretch would appear as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.
C-Cl stretch: The carbon-chlorine stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.
Purine ring vibrations: The purine ring system will exhibit a series of characteristic stretching and bending vibrations throughout the mid-IR region.
Raman spectroscopy can provide complementary information, particularly for the C≡C triple bond, which often gives a strong Raman signal. researchgate.net
A summary of the expected key vibrational frequencies is provided in the following interactive table.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Acetylenic C-H | Stretch | ~3300 |
| C≡C | Stretch | 2100-2260 |
| C-Cl | Stretch | 600-800 |
| Purine Ring | Ring Stretching | 1400-1600 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Confirm the N9-regioselectivity of the propargylation.
Provide accurate measurements of the purine ring geometry, which may be influenced by the substituents.
Reveal the conformation of the propargyl group relative to the purine ring in the solid state.
Elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. nih.gov For instance, the acetylenic proton could potentially act as a weak hydrogen bond donor.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Insights (if applicable)
Circular Dichroism (CD) spectroscopy is a technique that is sensitive to the chiral environment in a molecule. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the substituent at the 9-position, then CD spectroscopy would become a valuable tool. It could be used to determine the absolute configuration of the chiral derivative and to study its conformational properties in solution. The purine chromophore is sensitive to its local environment, and any conformational changes induced by the chiral substituent would likely be reflected in the CD spectrum.
Computational and Theoretical Investigations of 2 Chloro 9 Prop 2 Yn 1 Yl 9h Purine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost for studying the ground state properties of medium-sized organic molecules like 2-chloro-9-(prop-2-yn-1-yl)-9H-purine. A typical study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. The B3LYP functional with a 6-31G* basis set is a common and reliable choice for such calculations on purine (B94841) derivatives. nih.gov
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Table 1: Hypothetical Ground State Properties and Reactivity Indices for this compound calculated using DFT (B3LYP/6-31G)*
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | IP | -EHOMO | 6.5 eV |
| Electron Affinity | EA | -ELUMO | 1.2 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |
| Chemical Softness | S | 1/(2η) | 0.189 eV-1 |
| Electrophilicity Index | ω | χ2/(2η) | 2.79 eV |
These are representative values based on similar heterocyclic compounds and are for illustrative purposes.
These calculated parameters would suggest that this compound is a moderately reactive molecule with a significant energy gap, indicating reasonable stability under normal conditions. The electrophilicity index provides insight into its ability to accept electrons in a reaction.
For a more accurate description of the electronic structure, particularly for excited states or when electron correlation effects are critical, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality results.
These high-level calculations would be used to refine the ground state energy and geometry obtained from DFT. More importantly, they can be used to calculate excited state energies with high accuracy, which is crucial for interpreting UV-Vis spectra and understanding the photophysical properties of the molecule. A comparison between DFT and ab initio results would also serve to validate the choice of the functional used in the DFT calculations.
Conformational Analysis and Potential Energy Surface Mapping of the Compound
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the propargyl group to the purine ring. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is typically used for this purpose. The calculated chemical shifts are often scaled or referenced against a known standard (like Tetramethylsilane, TMS) to improve agreement with experimental data. Recent advances also utilize machine learning algorithms trained on large datasets of experimental and calculated shifts to achieve high accuracy. mdpi.comnih.gov
Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H6 | Purine | 8.75 | - |
| H8 | Purine | 8.10 | - |
| H1' | Propargyl CH2 | 5.15 | - |
| H3' | Propargyl CH | 2.60 | - |
| C2 | Purine | - | 153.5 |
| C4 | Purine | - | 151.8 |
| C5 | Purine | - | 131.0 |
| C6 | Purine | - | 151.5 |
| C8 | Purine | - | 145.0 |
| C1' | Propargyl CH2 | - | 35.0 |
| C2' | Propargyl C | - | 78.0 |
| C3' | Propargyl CH | - | 75.0 |
These values are illustrative and based on typical shifts for purine and propargyl moieties.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another standard output of DFT calculations. After geometry optimization, a frequency calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies). The predicted frequencies, after appropriate scaling, can be compared with experimental IR or Raman spectra to confirm the structure and identify characteristic vibrational modes, such as the C≡C stretch of the alkyne group or vibrations of the purine ring.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. mdpi.com The calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within the molecule, typically π→π* transitions within the purine ring system.
Reaction Pathway Elucidation and Transition State Analysis for Chemical Transformations
The propargyl group on the purine ring is a versatile functional group that can participate in various chemical reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). nih.gov Computational chemistry can be used to elucidate the mechanisms of such reactions.
This involves identifying the reactants, products, and any intermediates along the reaction coordinate. The transition state (TS) for each elementary step of the reaction is located on the potential energy surface. The TS is a first-order saddle point, and its structure represents the highest energy point along the reaction pathway. Frequency calculations are used to confirm the nature of the TS (one imaginary frequency corresponding to the reaction mode).
Molecular Docking and Dynamics Simulations for Intermolecular Interactions with Biological Macromolecules (in silico mechanistic analysis only)
Given that many purine derivatives exhibit biological activity by interacting with enzymes like kinases, it is plausible to investigate the interaction of this compound with such targets using in silico methods. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). A docking study would involve placing this compound into the active site of a relevant biological target. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the active site, and a scoring function would be used to estimate the binding affinity for each pose. The results would identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex.
Molecular Dynamics (MD) Simulations: Following a docking study, molecular dynamics simulations can be used to provide a more detailed and dynamic picture of the intermolecular interactions. An MD simulation would treat the ligand-receptor complex, solvated in a box of water molecules, as a dynamic system. By solving Newton's equations of motion for all atoms in the system over a period of time (typically nanoseconds to microseconds), the simulation can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the specific interactions that are maintained over time. nih.gov This provides a deeper, mechanistic understanding of how the compound might interact with a biological target at an atomic level.
Analysis of Aromaticity, Electron Density Distribution, and Resonance within the Purine System
The electronic structure of the purine core in this compound is fundamental to its chemical behavior. Computational and theoretical investigations provide significant insights into the aromaticity, the distribution of electron density, and the resonance stabilization of this bicyclic heteroaromatic system. These properties are intrinsically modulated by the substituents at the C2 and N9 positions.
Aromaticity of the Purine Core
The aromaticity of such systems can be quantitatively assessed using various computational indices. The most common indices include those based on molecular geometry, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and those based on magnetic properties, like the Nucleus-Independent Chemical Shift (NICS). acs.orgmdpi.com
HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the degree of bond length alternation within a ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 corresponds to a non-aromatic system. For the parent 9H-purine, both the imidazole (B134444) and pyrimidine (B1678525) rings exhibit HOMA values that confirm their aromatic character. researchgate.net
NICS (Nucleus-Independent Chemical Shift): This method assesses aromaticity by calculating the magnetic shielding at the center of a ring. Large negative NICS values (e.g., around -10.0 ppm) are indicative of diatropic ring currents, a hallmark of aromaticity. nih.gov Studies on purine and its tautomers have used NICS values to confirm the aromatic nature of the 7H and 9H forms. researchgate.net
While specific HOMA and NICS values for this compound are not available in the cited literature, the values for the parent 9H-purine system provide a baseline for understanding its aromaticity. The substituents at the C2 (chloro) and N9 (propargyl) positions are expected to perturb this aromaticity. The chlorine atom, being an electronegative substituent, can withdraw electron density from the ring, which could slightly decrease the aromaticity. nih.gov However, the fundamental aromatic character of the purine scaffold is maintained.
Table 1: Representative Aromaticity Indices for Purine Rings
This table presents typical aromaticity index values for the parent purine rings to illustrate their inherent aromatic character. The specific values for the substituted title compound may vary.
| Ring System | Aromaticity Index | Typical Value Range | Indication |
| Pyrimidine Ring | HOMA | 0.7 – 0.9 | Aromatic |
| Imidazole Ring | HOMA | 0.8 – 0.95 | Aromatic |
| Pyrimidine Ring | NICS(1) (ppm) | -8.0 to -12.0 | Aromatic |
| Imidazole Ring | NICS(1) (ppm) | -10.0 to -14.0 | Strongly Aromatic |
Data are generalized from studies on purine and related heterocyclic systems. researchgate.netnih.gov
Electron Density Distribution
The electron density within the this compound molecule is unevenly distributed due to the presence of multiple nitrogen heteroatoms and the chlorine substituent. This distribution is critical in determining the molecule's reactivity, particularly towards nucleophilic substitution. acs.org
The nitrogen atoms, being more electronegative than carbon, cause a polarization of the C-N bonds, leading to regions of lower electron density (partial positive charge) on the carbon atoms and higher electron density (partial negative charge) on the nitrogen atoms. The chlorine atom at the C2 position further influences this distribution. As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density at the C2 carbon. This makes the C2 position susceptible to nucleophilic attack.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at specific points, such as bond critical points (BCPs), to quantify the nature of chemical bonds. For halogenated aromatic compounds, analysis of electron density at the BCPs of C-halogen bonds can provide insight into their strength and polarity. nih.gov
The propargyl group at the N9 position is generally considered to be weakly electron-withdrawing or neutral in its effect on the purine ring's electron density. Its primary influence is steric and conformational rather than electronic.
Table 2: Predicted Electron Density Distribution Effects of Substituents
This table summarizes the expected impact of the key structural features on the electron density of the purine ring system.
| Feature/Substituent | Position | Electronic Effect | Predicted Impact on Purine Ring |
| Nitrogen Atoms | N1, N3, N7, N9 | High Electronegativity, Inductive Withdrawal (-I) | Accumulation of negative charge on N atoms; adjacent C atoms become electron-deficient. |
| Chlorine Atom | C2 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Significant reduction of electron density at C2, making it a primary electrophilic site. The overall effect is electron withdrawal. |
| Propargyl Group | N9 | Weak Inductive Withdrawal (-I) | Minimal electronic perturbation of the core purine system compared to the chloro group. |
Resonance within the Purine System
The stability of the purine ring is significantly enhanced by electron delocalization, which can be represented by a series of resonance structures. In these structures, the π-electrons are distributed across the bicyclic system, and formal charges are placed on different atoms.
For the purine core, several resonance contributors can be drawn that delocalize the π-electrons across both the pyrimidine and imidazole rings. The presence of lone pairs on the nitrogen atoms allows them to participate in the resonance, contributing to the electron density of the ring system.
Mechanistic Probes and Applications of 2 Chloro 9 Prop 2 Yn 1 Yl 9h Purine in Molecular Systems
Design and Synthesis of Derivatives for Advanced Molecular Recognition Studies
The chemical architecture of 2-chloro-9-(prop-2-yn-1-yl)-9H-purine allows for systematic modification to generate libraries of compounds for screening and molecular recognition studies. The chloro and alkyne groups serve as handles for introducing a wide variety of chemical moieties, enabling the fine-tuning of steric, electronic, and solubility properties to achieve specific interactions with biological targets.
Purine-based compounds are well-established as potent inhibitors of various enzymes, particularly kinases, which play a pivotal role in cellular signaling. mdpi.com The this compound scaffold can be elaborated into a series of derivatives to probe enzyme active sites and elucidate mechanisms of inhibition. For instance, the chloro group can be substituted by various nucleophiles (e.g., amines, thiols) to explore interactions within an enzyme's binding pocket, while the alkyne can be used to attach larger groups or reporter tags.
Once synthesized, these derivatives can be subjected to rigorous in vitro enzyme activity profiling. Standard enzymatic assays are used to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the probe required to reduce enzyme activity by 50%. Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Ki), a measure of the probe's binding affinity. This systematic approach allows researchers to build structure-activity relationships (SAR), correlating specific chemical modifications with inhibitory potency and selectivity. nih.gov
Table 1: Representative Data from In Vitro Kinase Inhibition Assay This table contains representative data to illustrate the application of such probes and is not based on experimentally determined values for the specified compounds.
| Derivative of this compound | Target Kinase | IC50 (nM) | Ki (nM) | Mode of Inhibition |
|---|---|---|---|---|
| 2-anilino- derivative | Kinase A | 75 | 35 | Competitive |
| 2-(benzylamino)- derivative | Kinase A | 250 | 120 | Competitive |
| 2-anilino- derivative | Kinase B | >10,000 | - | Not Determined |
| 2-(benzylamino)- derivative | Kinase B | 1,500 | 700 | Mixed |
The propargyl group (prop-2-yn-1-yl) at the N9 position is a key feature that makes this compound an ideal precursor for bioorthogonal chemistry. escholarship.org The terminal alkyne allows for highly specific and efficient coupling with azide-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. nih.gov This capability enables the straightforward attachment of various reporter molecules, such as fluorophores, to create probes for imaging and mechanistic studies without interfering with biological processes. nih.govnih.gov
Furthermore, the purine (B94841) core itself can be modified to generate intrinsically fluorescent analogues. researchgate.net While the parent compound is not fluorescent, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, can be employed at the chloro-substituted 2-position to introduce conjugated systems that imbue the molecule with favorable photophysical properties. researchgate.net The development of purine analogues with environment-sensitive fluorescence is particularly valuable, as changes in their emission spectra can report on local microenvironments, such as binding to a protein or intercalation into DNA. researchgate.net
Table 2: Strategies for Probe Development from this compound
| Reactive Site | Reaction Type | Attached Moiety | Resulting Probe Type | Application |
|---|---|---|---|---|
| N9-alkyne | CuAAC (Click Chemistry) | Azide-fluorophore | Fluorescent Probe | Cellular imaging, binding assays |
| N9-alkyne | CuAAC (Click Chemistry) | Azide-biotin | Affinity Probe | Protein pull-down, target identification |
| C2-chloro | Nucleophilic Substitution | Amines, Thiols | Derivative Library | SAR studies, enzyme inhibition profiling |
| C2-chloro | Sonogashira Coupling | Alkynes | Conjugated System | Intrinsically fluorescent probe |
Exploration of Interactions with Nucleic Acids at a Mechanistic Molecular Level
Purine analogues are recognized for their ability to interact with DNA and RNA, making them valuable tools for studying nucleic acid structure, function, and recognition. nih.gov Derivatives of this compound can be designed to probe these interactions at a molecular level.
The planar, aromatic structure of the purine ring system allows it to interact with double-stranded DNA and RNA through several potential mechanisms. One possibility is intercalation, where the purine ring stacks between adjacent base pairs of the duplex. Another is groove binding, where the molecule fits into the major or minor groove of the helix. A third mechanism is base pairing mimicry, where the analogue might form non-canonical hydrogen bonds with a base in the nucleic acid sequence.
In vitro biophysical techniques are essential for characterizing these interactions. UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to monitor changes that occur upon binding of the purine analogue to DNA or RNA, providing information on the binding mode, affinity, and stoichiometry. While specific binding studies for this compound itself are not extensively documented, its derivatives, particularly those with appended intercalating groups or reporter tags, would be prime candidates for such mechanistic investigations.
Purine analogues can act as antimetabolites, interfering with the biochemical pathways that involve natural purines. nih.gov Many purine nucleoside analogues exert their biological effects by inhibiting DNA synthesis or inducing apoptosis (programmed cell death). medchemexpress.com
Derivatives of this compound can be used in in vitro systems to dissect their mechanism of action. For example, they can be tested as substrates or inhibitors of key enzymes in nucleotide metabolism, such as purine nucleoside phosphorylase or various kinases. In DNA replication assays using purified DNA polymerases, these analogues could be investigated for their ability to be incorporated into a growing DNA strand and act as chain terminators, a common mechanism for antiviral and anticancer drugs. Such studies provide critical mechanistic insights into how these compounds interfere with fundamental cellular processes.
Role as a Precursor for Advanced Chemical Biology Tools
The true power of this compound lies in its utility as a versatile building block for creating sophisticated chemical biology tools. Its dual reactivity allows for a modular and strategic approach to probe design.
The propargyl group is particularly significant, serving as a bioorthogonal handle for a wide array of applications. researchgate.net For example, it can be used to click the purine onto a solid support, creating an affinity matrix to isolate and identify binding proteins from cell lysates. Alternatively, attaching a photo-crosslinking group via the alkyne can generate a probe that, upon UV irradiation, covalently traps and identifies interacting biomolecules. nih.gov
Research has demonstrated the practical application of this precursor in the synthesis of more complex molecules. For instance, 6-chloro-9-(prop-2-yn-1-yl)-9H-purine (a constitutional isomer of the title compound) has been successfully used in ultrasound-assisted Cu(I)-catalyzed Huisgen 1,3-dipolar cycloadditions to synthesize a library of aryl-substituted purine bioisosteres. mdpi.comnih.gov This same strategy is directly applicable to this compound, highlighting its role as a foundational scaffold for generating probes to explore enzyme function, map biochemical pathways, and identify new therapeutic targets.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-chloro-9-(prop-2-yn-1-yl)-9H-purine |
Affinity Labeling Reagents for Target Identification Studies
Affinity labeling is a powerful technique used to identify and characterize the binding sites of macromolecules, such as proteins and nucleic acids. This method employs a molecule that is structurally similar to a natural ligand and contains a reactive group that can form a covalent bond with the target molecule upon binding. The terminal alkyne group in this compound makes it an ideal candidate for such studies, primarily through its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The general strategy for using alkyne-modified purines, such as this compound, in target identification involves a two-step process. First, the compound is introduced to a biological system (e.g., cell lysate or living cells) where it can bind to its target protein(s). The purine core mimics natural purines like adenine (B156593) and guanine, which are fundamental components of nucleic acids and signaling molecules like ATP and GTP, thus facilitating binding to a wide range of purine-binding proteins. wikipedia.orgnih.gov
Following the binding event, the alkyne group serves as a handle for the covalent attachment of a reporter tag. This is typically achieved by introducing an azide-modified reporter molecule, such as a fluorophore (e.g., rhodamine or fluorescein) or a biotin (B1667282) tag for affinity purification. The CuAAC reaction then specifically and efficiently links the alkyne on the purine probe to the azide (B81097) on the reporter molecule. This "clicked" complex can then be visualized by fluorescence microscopy or isolated and identified using mass spectrometry.
Studies have demonstrated the successful use of alkyne-modified purine nucleosides as metabolic labels to probe DNA synthesis. nih.govuga.edu For instance, alkyne-containing adenosine (B11128) analogues have been used to monitor DNA replication in parasites, where the alkyne group allows for the subsequent attachment of a fluorescent reporter via click chemistry. nih.govuga.edu This principle can be extended to this compound for identifying and validating novel drug targets, particularly within families of proteins that utilize purines as substrates or cofactors, such as kinases, polymerases, and G-protein-coupled receptors (GPCRs). nih.gov
Table 1: Potential Components in an Affinity Labeling Experiment Using this compound
| Component | Function | Example |
|---|---|---|
| Probe | Binds to the target molecule | This compound |
| Reporter Tag | Allows for detection or purification | Azide-functionalized biotin, Azide-functionalized fluorophore |
| Catalyst | Facilitates the click reaction | Copper(I) salts |
| Biological System | Contains the target molecule | Cell lysate, Intact cells |
Photoactivatable Probes for Spatiotemporal Control in Molecular Systems
To gain a more precise understanding of molecular interactions within their native environment, it is often necessary to control the activity of a probe in both space and time. Photoactivatable probes, or "caged" compounds, are designed for this purpose. These molecules are initially inactive and can be "switched on" by irradiation with light of a specific wavelength. This approach offers a high degree of spatiotemporal control over the probe's activity. nih.govresearchgate.netescholarship.org
While there are no specific reports on the photoactivation of this compound, its structure is amenable to modification with photolabile protecting groups (PPGs). A PPG could be installed on the purine ring, for example, masking a key interaction site or sterically hindering its binding to a target. Upon irradiation, the PPG is cleaved, releasing the active purine probe at a desired time and location within a sample. mdpi.com
The combination of photoactivation and the bioorthogonal alkyne handle would create a highly versatile tool. For instance, a photocaged version of this compound could be introduced to a biological system in its inactive form. After a period of distribution, a specific region of interest could be illuminated, leading to the localized activation of the probe. The activated probe could then bind to its target, and the alkyne group could be subsequently used for "clicking" on a reporter molecule for visualization or analysis. This strategy would minimize off-target effects and provide a more accurate snapshot of molecular interactions at a specific time and place. nih.gov
Table 2: Conceptual Design of a Photoactivatable Probe Based on this compound
| Feature | Description | Potential Advantage |
|---|---|---|
| Purine Scaffold | Provides affinity for target biomolecules. | Targets a broad range of purine-binding proteins. |
| Propargyl Group | Enables bioorthogonal ligation via click chemistry. | Allows for the attachment of various reporter tags. |
| Photolabile Group | Temporarily inactivates the probe. | Provides spatiotemporal control of probe activity. |
| Reactive Chlorine | Offers a site for further chemical modification. | Could be used to attach the photolabile group or other functionalities. |
Integration into Supramolecular Assemblies and Functional Materials Science
The unique structural features of this compound also make it a valuable building block for the construction of supramolecular assemblies and functional materials. The purine core can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, while the propargyl group provides a site for covalent polymerization or surface attachment.
Self-Assembly Studies and Molecular Recognition in Non-Biological Systems
Purines are well-known for their ability to form ordered structures through self-assembly, driven by hydrogen bonding and aromatic stacking interactions. nih.gov These same forces can be harnessed in non-biological systems to create novel supramolecular architectures. The specific arrangement of hydrogen bond donors and acceptors on the purine ring of this compound can direct its assembly into predictable patterns, such as tapes, rosettes, or more complex three-dimensional networks.
The propargyl group can play a dual role in these assemblies. It can sterically influence the self-assembly process, directing the formation of specific supramolecular structures. Additionally, the alkyne functionality can be used to further functionalize the assembled structures. For example, after self-assembly, the alkyne groups could be used to "click" together different assemblies or to attach other functional molecules, leading to the creation of complex, multicomponent systems. Such systems could have applications in areas like molecular sensing, catalysis, and nanotechnology.
Incorporation into Polymeric Materials or Surface Functionalization
The terminal alkyne of this compound is a versatile functional group for the synthesis of novel polymers and for the modification of surfaces. Through alkyne-based polymerization reactions, such as azide-alkyne polycycloaddition, this purine derivative can be incorporated as a monomer into a polymer backbone. The resulting purine-containing polymers would possess the inherent properties of the purine moiety, such as its molecular recognition capabilities and its potential for biological interactions. Such polymers could find use in drug delivery, biomaterials, and as functional coatings. There have been reports on the synthesis of purine derivatives on solid-phase supports, which is a related concept in materials science. nih.govresearchgate.net
Furthermore, the alkyne group allows for the straightforward functionalization of surfaces. Materials such as silica, gold nanoparticles, or polymer beads can be modified with azide groups and then reacted with this compound via the CuAAC reaction. nih.gov This results in a surface that is decorated with purine molecules. Such functionalized surfaces could be used for affinity chromatography to purify purine-binding proteins, as biosensors to detect purine-containing analytes, or as platforms to study cell-surface interactions. nih.govresearchgate.netmdpi.com The reactive chlorine atom at the C2 position also offers a potential site for further modification after the purine has been attached to a surface or incorporated into a polymer, adding another layer of versatility to this compound as a building block for functional materials.
Emerging Research Frontiers and Future Perspectives for 2 Chloro 9 Prop 2 Yn 1 Yl 9h Purine
Novel Synthetic Strategies and Methodological Innovations for Complex Purine (B94841) Analogues
The synthesis of purine analogues has evolved from classical methods to more sophisticated and efficient strategies. While the direct N9-alkylation of 2,6-dichloropurine (B15474) is a common route, recent innovations focus on improving selectivity, yield, and molecular diversity under milder conditions. mdpi.com
One key area of innovation is the use of advanced catalytic systems. For instance, late-stage functionalization using photoredox and nickel dual catalysis allows for the direct C6-alkylation of chloropurine nucleosides with a wide array of alkyl bromides. nih.gov This method offers a powerful tool for diversifying structures like 2-chloro-9-(prop-2-yn-1-yl)-9H-purine at a late stage, which is highly beneficial for creating libraries of compounds for screening purposes. nih.gov
Enzymatic synthesis represents another green and highly selective alternative to traditional chemical methods. nih.gov Purine nucleoside phosphorylases (PNPs) are being explored as biocatalysts for the synthesis of various purine nucleoside analogs, offering high chemo-, regio-, and stereoselectivity under environmentally benign conditions. nih.gov One-pot, multi-enzyme cascade reactions are being developed to produce a range of purine derivatives efficiently. nih.gov
Furthermore, methodologies such as ultrasound-assisted, copper-catalyzed cycloadditions are being employed to utilize the propargyl group of the title compound for constructing triazole-linked purine derivatives. nih.gov The development of one-pot procedures for creating fused purine heterocycles from substituted pyrimidines also represents a significant methodological advance, enabling rapid access to novel scaffolds. researchgate.net
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Late-stage sp²–sp³ cross-electrophile coupling to functionalize the C6 position of chloropurines with alkyl bromides. | Broad substrate scope, functional group tolerance, applicable to unprotected nucleosides. | nih.gov |
| Enzymatic Synthesis | Use of enzymes like Purine Nucleoside Phosphorylase (PNP) for the synthesis of nucleoside analogs. | High selectivity (chemo-, regio-, stereo-), environmentally friendly conditions. | nih.gov |
| Ultrasound-Assisted Click Chemistry | Utilizes ultrasound irradiation to accelerate the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of the propargyl group with azides. | Reduced reaction times, improved yields, energy efficiency. | nih.gov |
| One-Pot Cascade Reactions | Tandem substitution and annulation reactions to build fused purine systems from simpler precursors like pyrimidines. | High efficiency, procedural simplicity, rapid construction of complex scaffolds. | researchgate.net |
Advanced Computational Approaches for Structure-Reactivity Correlations and Predictive Modeling
Computational chemistry provides indispensable tools for understanding the electronic structure, stability, and reactivity of purine derivatives, guiding both synthetic efforts and mechanistic studies. nih.govrsc.org For a molecule like this compound, these approaches can predict reaction outcomes and elucidate structure-reactivity relationships.
First-principles electronic structure calculations, such as Density Functional Theory (DFT), are used to determine the relative stability of different tautomeric forms of purine derivatives, which is crucial for understanding their binding interactions with biological targets. nih.gov Such calculations can predict the most favorable tautomer in both the gas phase and in solution, providing a solid foundation for structure-based drug design. nih.gov
Molecular docking and molecular dynamics (MD) simulations are employed to model the interaction of purine analogues with protein targets. mdpi.comnih.gov These in silico techniques can predict binding affinities and identify key interactions, such as hydrogen bonds, within the active site of enzymes, thereby guiding the design of more potent inhibitors. mdpi.commdpi.com For example, in silico screening has been used to assess the potential of purine derivatives as protein kinase inhibitors. mdpi.com
Furthermore, a comprehensive computational framework can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties. rsc.orgnih.gov These predictive models help in the early-stage evaluation of drug-likeness and potential liabilities, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles for synthesis and further testing. nih.gov
| Computational Method | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Determination of stable tautomers, reactivity indices, molecular electrostatic potential. | nih.govrsc.org |
| Molecular Docking | Predicting the binding orientation of a ligand to a protein target. | Binding mode, binding affinity (scoring), key intermolecular interactions. | mdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Stability of ligand-protein complexes, conformational changes, solvent effects. | rsc.orgnih.gov |
| ADMET Profiling | Predicting pharmacokinetic and toxicological properties. | Drug-likeness, absorption, distribution, metabolism, excretion, and toxicity profiles. | nih.gov |
Exploration of New Chemical Transformations and Cascade Reactions Facilitated by the Compound's Functionalities
The unique structure of this compound, featuring two distinct reactive sites—the C-Cl bond and the terminal alkyne—makes it an ideal substrate for exploring a variety of chemical transformations and cascade reactions.
The propargyl group is a well-established handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings. nih.gov This reaction is highly efficient and has been used to link the purine core to various other molecules, including aryl groups and potential pharmacophores, under mild, often aqueous, conditions. nih.gov
The chlorine atom at the C6 position is a versatile leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, including amines, thiols, and alkoxides, to generate extensive libraries of 6-substituted purine derivatives. nih.gov Beyond simple substitution, this position is amenable to modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which enable the formation of C-C and C-N bonds, significantly expanding the accessible chemical space. mdpi.com
The dual functionality of this compound opens avenues for cascade reactions where both the alkyne and the chloro group react in a sequential or concerted manner. For example, an initial Sonogashira coupling at the C6 position could be followed by an intramolecular cyclization involving the propargyl group, leading to complex, fused heterocyclic systems in a single synthetic operation. The development of such cascade reactions is a key frontier for the efficient construction of novel polycyclic purine analogues. researchgate.net
| Reactive Site | Reaction Type | Description | Potential Products |
|---|---|---|---|
| Propargyl Group (Alkyne) | Azide-Alkyne Cycloaddition (Click Chemistry) | Forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097). | Triazole-linked purine conjugates. |
| C6-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloride by N-, O-, or S-nucleophiles. | 6-amino, 6-alkoxy, and 6-thio-substituted purines. |
| C6-Chloro Group | Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki (with boronic acids) or Sonogashira (with terminal alkynes) to form C-C bonds. | 6-aryl, 6-alkenyl, or 6-alkynyl purines. |
| Both Sites | Cascade/Tandem Reactions | A multi-step reaction sequence where the subsequent reaction occurs as a result of the functionality introduced in the first step. | Complex fused heterocyclic systems. |
Development of High-Throughput Screening Methodologies for Chemical Reactivity and Derivatization
High-throughput screening (HTS) is a powerful strategy for accelerating discovery in chemistry and biology. unchainedlabs.com For a versatile building block like this compound, HTS methodologies can be developed not for biological activity, but to rapidly screen for chemical reactivity and to optimize conditions for derivatization.
A well-planned HTS approach allows for the systematic exploration of a wide array of reaction variables, including catalysts, solvents, bases, and temperatures, to quickly identify optimal conditions for a desired transformation. unchainedlabs.com This is particularly valuable for challenging cross-coupling reactions or for developing novel cascade sequences. By using plate-based formats and automated liquid handlers, hundreds or thousands of unique reaction conditions can be tested in parallel, with outcomes analyzed by techniques like LC-MS. semanticscholar.org
Furthermore, "direct-to-biology" high-throughput chemistry (D2B-HTC) platforms enable the rapid synthesis of large libraries of compounds in 384-well plates, which can then be directly used in subsequent screening assays. semanticscholar.org This approach can be adapted to create a library of derivatives from this compound by reacting it with a diverse set of building blocks. The resulting library of products can then be screened for properties other than biological activity, such as their ability to participate in further reactions or their physicochemical characteristics. This accelerates the discovery of novel derivatives with desired properties and provides a foundation for iterative design-make-test cycles. semanticscholar.org
Unveiling Further Mechanistic Roles in Fundamental Chemical and Molecular Biology Systems (in vitro and in silico studies only)
Purine analogues frequently exert their biological effects by acting as antimetabolites, interfering with the synthesis and function of nucleic acids. nih.govnih.gov The structural similarity of these compounds to endogenous purines allows them to be recognized and processed by cellular enzymes, leading to the inhibition of critical pathways required for cell proliferation. nih.govnih.gov The future exploration of this compound and its derivatives will involve unveiling their potential mechanistic roles in these fundamental systems through in vitro and in silico studies.
In silico docking can be used to predict whether the compound or its metabolites could bind to the active sites of key enzymes in purine metabolism. mdpi.com Targets of interest include kinases that would phosphorylate the molecule (a necessary activation step for many nucleoside analogues), polymerases that might incorporate the activated triphosphate form into DNA or RNA, and catabolic enzymes like adenosine (B11128) deaminase, which the 2-chloro substitution may confer resistance to. nih.gov For example, cladribine, a 2-chloro-deoxyadenosine analogue, is known to be resistant to adenosine deaminase and its active triphosphate form inhibits ribonucleotide reductase and DNA synthesis. nih.gov
Subsequent in vitro enzymatic assays can validate these in silico predictions. The compound can be tested for its ability to act as a substrate or inhibitor for a panel of enzymes involved in the purine salvage and de novo synthesis pathways. nih.gov For instance, its interaction with purine nucleoside phosphorylase (PNP) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) could be investigated to see if it disrupts the recycling of purine bases. mdpi.comresearchgate.net
Furthermore, recent studies have revealed intricate connections between metabolic pathways, such as the finding that purine synthesis can stimulate pyrimidine (B1678525) synthesis through the activation of the mTORC1 signaling pathway. nih.gov In vitro studies using cell extracts or reconstituted systems could explore whether this compound or its derivatives can modulate such cross-pathway communication, revealing novel mechanistic roles beyond direct inhibition of DNA synthesis.
Q & A
Basic: What are common synthetic routes for 2-chloro-9-(prop-2-yn-1-yl)-9H-purine, and what factors influence yield?
Answer:
The synthesis of this compound typically involves chlorination of a precursor purine derivative followed by N-9 propargylation . Key steps include:
- Chlorination : Use of POCl₃ or thionyl chloride (SOCl₂) under reflux conditions (e.g., 80–100°C) with catalytic dimethylformamide (DMF) to introduce the chlorine atom at the 2-position .
- Propargylation : Reaction of the chlorinated intermediate with propargyl bromide in the presence of a base like NaH or K₂CO₃ in anhydrous THF or DMF .
Critical factors : - Purity of starting materials (e.g., 9H-purine derivatives).
- Strict control of reaction time and temperature to avoid side reactions (e.g., over-alkylation).
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of the propargyl group.
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Answer:
- Chromatography : Reverse-phase HPLC or TLC (silica gel, ethyl acetate/hexane) to assess purity .
- Spectroscopy :
- Melting Point : Discrepancies in reported values (e.g., 76–78°C vs. theoretical ~80°C) may indicate impurities, requiring recrystallization from ethanol/water .
Advanced: How can researchers optimize regioselectivity during propargylation at N-9?
Answer:
Regioselective alkylation at N-9 is challenging due to competing reactivity at N-6. Strategies include:
- Steric hindrance : Use bulky bases (e.g., DBU) or solvents (e.g., DMF) to favor N-9 attack .
- Temperature control : Lower temperatures (0–5°C) slow reaction kinetics, enhancing selectivity for N-9 .
- Pre-complexation : Chelation of metal ions (e.g., K⁺) with crown ethers to direct alkylation to N-9 .
Validation : Monitor reaction progress via LC-MS and compare with reference spectra of N-7/N-9 isomers .
Advanced: What analytical methods resolve contradictions in reported biological activity data?
Answer:
Discrepancies in biological data (e.g., cytotoxicity IC₅₀ values) may arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., dechlorinated or oxidized derivatives) .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. HepG2), incubation times, and solvent controls (DMSO < 0.1%) .
- Structure-activity relationship (SAR) studies : Compare activity of this compound with analogs (e.g., 6-methyl or 8-ethoxy variants) to identify critical functional groups .
Advanced: How does the propargyl group influence interactions with biological targets?
Answer:
The propargyl moiety enhances:
- Lipophilicity : Increases membrane permeability (logP ~1.5–2.0) compared to non-alkylated purines .
- Covalent binding : The alkyne group may react with thiols (e.g., cysteine residues) in enzymes via Michael addition, enabling irreversible inhibition .
- Click chemistry compatibility : Enables post-synthetic modification with azide-functionalized probes for target identification .
Validation : Co-crystallization studies (e.g., X-ray diffraction) with target proteins (e.g., kinases) or computational docking (AutoDock Vina) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods due to potential dust dispersion and inhalation risks .
- Waste disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .
Advanced: How can researchers mitigate instability of the propargyl group under acidic/basic conditions?
Answer:
- pH control : Store solutions at neutral pH (6.5–7.5) to prevent alkyne protonation or decomposition .
- Lyophilization : Freeze-dry the compound under vacuum to enhance shelf stability .
- Additives : Include radical scavengers (e.g., BHT) in stock solutions to inhibit oxidative dimerization .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular dynamics (MD) : GROMACS simulations to assess binding stability with targets (e.g., ATP-binding pockets) .
- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for reactivity analysis .
Basic: What are key applications of this compound in medicinal chemistry?
Answer:
- Anticancer agents : Acts as a kinase inhibitor precursor (e.g., targeting CDK2 or Aurora kinases) .
- Antiviral research : Modifies viral polymerase active sites (e.g., HCV NS5B) via halogen bonding .
- PROTAC development : Serves as a warhead for E3 ligase recruitment in targeted protein degradation .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer during chlorination .
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of advanced intermediates .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., reagent stoichiometry, agitation rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
